molecular formula C4H7ClO2S B045256 Cyclopropylmethanesulfonyl chloride CAS No. 114132-26-2

Cyclopropylmethanesulfonyl chloride

Cat. No. B045256
CAS RN: 114132-26-2
M. Wt: 154.62 g/mol
InChI Key: XJPMSKSCGIBWPC-UHFFFAOYSA-N
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Description

Cyclopropylmethanesulfonyl chloride is a chemical compound with the CAS Number: 114132-26-2 . It has a molecular weight of 154.62 . The compound is stored at temperatures below -10°C and -20°C and is in liquid form .


Molecular Structure Analysis

The InChI code for Cyclopropylmethanesulfonyl chloride is 1S/C4H7ClO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2 . The InChI key is XJPMSKSCGIBWPC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Cyclopropylmethanesulfonyl chloride is a liquid . It has a molecular weight of 154.62 .

Scientific Research Applications

Pharmaceutical Synthesis

Cyclopropylmethanesulfonyl chloride is utilized in the pharmaceutical industry for the synthesis of complex molecules. It serves as a key intermediate in the production of various drugs, including those used to treat viral infections such as hepatitis C . Its reactivity allows for the construction of sulfonamide derivatives, which are crucial in the development of potent protease inhibitors.

Material Science

The compound finds applications in material science, particularly in the synthesis of polymers and advanced materials. Its ability to act as a sulfonylating agent can introduce sulfone groups into various materials, potentially altering their physical properties such as thermal stability and solubility .

Industrial Applications

Cyclopropylmethanesulfonyl chloride is used in research and development within industrial settings. It is primarily used for synthesizing other chemicals and is not recommended for medicinal, household, or other uses outside of R&D . Its role in chemical synthesis is crucial for developing new materials and chemicals.

Biochemistry Research

In biochemistry, cyclopropylmethanesulfonyl chloride can be used for bioconjugation strategies. It can potentially react with thiol groups in cysteine residues, enabling the selective modification of proteins or the attachment of biomolecules to surfaces . This application is significant in the development of diagnostic tools and targeted therapies.

Chemical Synthesis

Cyclopropylmethanesulfonyl chloride is a valuable reagent in organic synthesis. It can be used to introduce sulfone groups into organic molecules, which can serve as intermediates in various chemical reactions. Sulfones are known for their utility in constructing biologically active molecules or functional materials .

Safety and Hazards

Cyclopropylmethanesulfonyl chloride is considered dangerous . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

cyclopropylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c5-8(6,7)3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPMSKSCGIBWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555955
Record name Cyclopropylmethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylmethanesulfonyl chloride

CAS RN

114132-26-2
Record name Cyclopropylmethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropylmethanesulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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